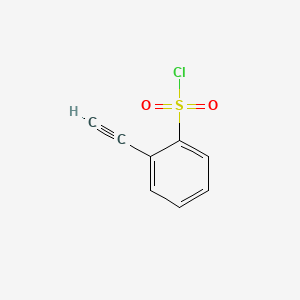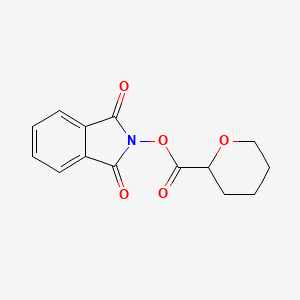
ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate, also known as EATC, is an organic compound with a wide range of applications in the scientific field. It is a colorless, odorless, and water-soluble compound that can be synthesized from a few readily available starting materials. EATC has been used in a variety of research applications, such as drug development, biochemical studies, and more.
科学的研究の応用
Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been used in a variety of scientific research applications, including drug development, biochemical studies, and more. In drug development, this compound has been used as a tool for drug solubilization and stabilization, as well as for improving drug delivery. In biochemical studies, this compound has been used as a tool for protein engineering, as well as for studying protein-ligand interactions. Additionally, this compound has been used in studies of enzyme inhibition and substrate specificity.
作用機序
The mechanism of action of ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate is not completely understood. However, it is believed that the compound binds to proteins and other molecules through hydrogen bonding and hydrophobic interactions. Additionally, it is believed that this compound can interact with enzymes and other proteins in a way that affects their activity or stability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. However, it is believed that the compound can interact with proteins and other molecules in a way that affects their activity or stability. Additionally, this compound has been found to have an inhibitory effect on some enzymes, suggesting that it may have an effect on the metabolism of certain molecules.
実験室実験の利点と制限
The advantages of using ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate in laboratory experiments include its low toxicity, its water solubility, and its stability in aqueous solutions. Additionally, this compound is relatively inexpensive and can be synthesized from readily available starting materials. However, there are some limitations to using this compound in laboratory experiments. For example, the compound can be difficult to purify and can be unstable in certain conditions. Additionally, this compound can be toxic to some organisms, so caution should be taken when using it in laboratory experiments.
将来の方向性
There are many potential future directions for the use of ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate in scientific research. For example, the compound could be used to study protein-ligand interactions, enzyme inhibition, and substrate specificity. Additionally, this compound could be used to improve drug delivery and solubilization, as well as to study the effects of the compound on biochemical and physiological processes. Furthermore, this compound could be used to develop new drugs or to improve existing drug therapies.
合成法
Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate can be synthesized through a few different methods, but the most common method is through the reaction of ethyl trifluoromethanesulfonate and 4-amino-4-(trifluoromethyl)cyclohexan-1-carboxylic acid. This reaction involves the formation of an intermediate, ethyl trifluoromethanesulfonate, which is then converted to the desired product, this compound, through the addition of a base. The reaction is typically run in anhydrous conditions at temperatures ranging from 0-50°C.
特性
IUPAC Name |
ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c1-2-16-8(15)7-3-5-9(14,6-4-7)10(11,12)13/h7H,2-6,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBMHHUZQRYSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chlorothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B6605521.png)
![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)
![5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B6605530.png)

![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide](/img/structure/B6605553.png)
![ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate](/img/structure/B6605563.png)
![N-{[4-(difluoromethyl)phenyl]methyl}-2-oxo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6605573.png)

![2-{[4-(4-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid](/img/structure/B6605588.png)
![N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide](/img/structure/B6605604.png)

amino}acetic acid, Mixture of diastereomers](/img/structure/B6605618.png)
![1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6605619.png)
